molecular formula C13H11F2N3O B2930059 N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415464-97-8

N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2930059
CAS No.: 2415464-97-8
M. Wt: 263.248
InChI Key: KGJMJXUVLJTEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a difluorophenyl group attached to the pyrimidine ring, along with dimethyl substitutions at the 5 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 3,4-difluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-Dichlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide: Similar structure but with chlorine substituents instead of fluorine.

    N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(3,4-Difluorophenyl)-5,6-dimethylpyrimidine-4-thioamide: Similar structure but with a thioamide group instead of a carboxamide group

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJMJXUVLJTEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.